Home > Products > Screening Compounds P64016 > N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide
N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide -

N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

Catalog Number: EVT-4893254
CAS Number:
Molecular Formula: C18H16N2O3S3
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms []. It demonstrates strong in vitro activity against human myelodysplastic syndrome (SKM-1) cell lines and induces G1 cell cycle arrest and apoptosis. Notably, it exhibits excellent in vivo antitumor activity in SKM-1 xenograft models and shows a favorable pharmacokinetic profile with minimal metabolic differences across various species [].

Imatinib

Compound Description: Imatinib, marketed as Gleevec, is a widely used therapeutic agent for treating leukemia []. It functions as a tyrosine kinase inhibitor, specifically targeting BCR-ABL, a protein responsible for the development of chronic myeloid leukemia (CML). The crystal structure of Imatinib reveals an extended conformation that facilitates the formation of hydrogen-bonded chains via its amide, amine, and pyrimidine groups [].

N- (4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) phenyl thiazolidine-3-yl) benzamide (TH08)

Compound Description: This compound displays potent antitumor activity, particularly against Ehrlich ascites carcinoma (EAC) cells []. In vivo studies in Swiss albino mice demonstrated its effectiveness in reducing tumor weight, prolonging survival, and inhibiting tumor cell growth. Additionally, it exhibited a positive impact on hematological parameters [].

N-[4-(aminocarbonyl)phenyl]-4- [2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide (Pigment Yellow 181, β-form)

Compound Description: This compound is the β-form of Pigment Yellow 181, characterized by its X-ray powder diffraction data, unit-cell parameters, and space group []. Its structure consists of a complex arrangement with a benzimidazole ring, diazenyl group, and multiple carbonyl groups [].

4-(acetylamino)-N-(2-amino-phenyl)benzamide (CI-994)

Compound Description: This compound, also known as CI-994 or N-acetyldinaline, acts as a histone deacetylase (HDAC) inhibitor []. It exhibits antitumor activity by inhibiting HDAC-1 and HDAC-2, leading to histone hyperacetylation in living cells []. This mechanism suggests its potential as an antitumor agent.

- [4- (2-hydroxypropyl) -3,5-dioxo-4,5-dihydro-3H- [, , ] triazin-2-yl] -benzamide and its protected intermediates (Formula X)

Compound Description: The compound and its intermediates, represented by Formula X, are part of a patented process for preparing pharmaceutical compounds []. The core structure comprises a triazine ring linked to a benzamide group. This process focuses on the deprotection of hydroxyl groups in intermediates, which are crucial for the final compound's activity [].

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

Compound Description: This group of compounds incorporates a thiazolidine ring into their structure and exhibits antimicrobial activity []. Notably, derivatives with electron-donating groups like hydroxyl, amino, or methoxy substituents on the phenyl ring demonstrated enhanced antimicrobial effects [].

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound, characterized by X-ray crystallography, features a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance caused by an exo-ethylene group []. The molecule exhibits a complex three-dimensional network linked by C(ar)-H⋯O hydrogen bonds [].

4- (phenyl - (piperidin-4-yl) - amino) - benzamide derivatives

Compound Description: This series of compounds is designed for potential use in treating pain, anxiety, and gastrointestinal disorders []. The core structure consists of a piperidine ring linked to a phenyl ring, further attached to a benzamide group. Substitutions on the phenyl ring can be modified to optimize the compound's therapeutic properties [].

4-methyl-N- [3- (4-methyl-imidazol-1-yl) -5-trifluoromethyl-phenyl] -3- (4-pyridin-3-yl-pyrimidin-2- yl-amino) -benzamide sulfate (Crystalline Form A)

Compound Description: This compound is characterized by its specific crystalline form A, identified by its unique powder diffraction pattern []. This crystalline form exhibits distinct maxima in its X-ray diffraction pattern, which are indicative of its specific arrangement of molecules within the crystal lattice [].

2-phenyl-4,5-substituted oxazoles

Compound Description: This class of compounds, synthesized via a copper-catalyzed intramolecular cyclization of functionalized enamides, features a phenyl group attached to an oxazole ring []. The synthesis allows for the introduction of various functionalities at the 4-position of the oxazole ring, leading to diverse derivatives [].

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: This compound emerged as a potential DNA gyrase inhibitor through virtual screening []. It exhibits promising antimicrobial activity against Escherichia coli, including quinolone-resistant strains, highlighting its potential as a new antimicrobial agent [].

N-(2-diethylaminoethyl)benzamide derivatives

Compound Description: These radioiodinated compounds are studied for their potential in melanoma imaging []. The research focused on understanding the structure-activity relationships, metabolic fate, and intracellular localization of these derivatives. They demonstrated high uptake in B16 melanoma cells, suggesting their suitability for melanoma scintigraphy and SPECT imaging [].

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

Compound Description: This series of compounds, featuring a triazine ring fused with a benzothiazole core and substituted with various groups, exhibits anticonvulsant and anti-nociceptive properties []. They showed effectiveness in a mouse seizure model and displayed analgesic activity without significant neurotoxic or hepatotoxic effects [].

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853)

Compound Description: This compound (A-33853) and its analogues were synthesized and evaluated for their antiparasitic activity []. The research focused on identifying compounds with potent activity against Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi, and Plasmodium falciparum. Several analogs exhibited promising antileishmanial activity at nanomolar concentrations [].

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This compound, characterized by X-ray crystallography, features a pyrazolo[3,4-d]pyrimidine core with substituents like a methylthio group and a fluorophenylamino group []. The molecule exhibits extensive electron delocalization across its rings, contributing to its stability and potential biological activity [].

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h- imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib, a potent tyrosine kinase inhibitor, is used in treating chronic myeloid leukemia [, ]. Formulations using organic acids aim to improve the solubility and bioavailability of the drug [, ]. Different salt forms and crystalline modifications of nilotinib have been investigated to enhance its pharmaceutical properties [, ].

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: This compound is a potent and selective covalent inhibitor of JNK3, a protein kinase involved in various cellular processes []. The inclusion of a photolabile protecting group allows for spatiotemporal control over its binding affinity, making it a valuable tool for studying JNK3 activity in live cells [].

N-(2-benzoyl-4-chlorophenyl)-benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These compound series, synthesized from 2-amino-5-chlorobenzophenone, are investigated for their plant growth-regulating properties []. Some derivatives exhibited significant plant growth-promoting (PGP) activity, surpassing the standard benzyladenine, while others demonstrated growth-inhibiting effects [].

(3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024) and its intermediates

Compound Description: This compound, known as AN-024, and its synthesis intermediates represent a novel approach to preparing pyrimidine derivatives with potential pharmaceutical applications []. The process starts with 4-methyl-2-nitro-aniline and involves multiple steps to introduce specific substituents and modify the core structure [].

N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamides and 2-Benzyl Amino-Substituted Benzoxazines

Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities []. Notably, some derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi [].

1-[(1′-Phenyl-5′-methyl-4′-pyrazolcarbonyl)-3-methylthio-5-amino-1H-yl-1,2,4-triazole

Compound Description: This compound, featuring a triazole ring linked to a pyrazole ring through a carbonyl group, has been characterized by X-ray crystallography []. Its structure reveals a dimer formation through intermolecular hydrogen bonds, providing insights into its solid-state packing [].

5‐Amino‐2‐ethoxy‐N‐(substituted‐phenyl)benzamides

Compound Description: This class of compounds, designed as potential analgesic agents, acts as selective cyclooxygenase-1 (COX-1) inhibitors []. These derivatives aim to provide pain relief without the adverse gastric effects often associated with non-selective COX inhibitors [].

N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2), N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18), N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10)

Compound Description: These benzamide derivatives were designed as potential histone deacetylase 2 (HDAC2) inhibitors based on molecular docking studies []. They exhibit favorable binding interactions with the HDAC2 active site, suggesting their potential as anticancer agents [].

N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides

Compound Description: These compounds, featuring a 1,3,5-oxadiazine ring, were synthesized using a novel method involving the elimination of hydrogen sulfide from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides []. Their structures were confirmed using various spectroscopic techniques [].

1,3-Benzoselenazoles

Compound Description: This class of compounds, synthesized from bis[3-amino-N-substituted benzamide-2-yl] diselenides and aryl aldehydes, displays both glutathione peroxidase (GPx)-like antioxidant activity and potential as pancreatic lipase (PL) inhibitors []. Their planar molecular structure, influenced by Se···O interactions, contributes to their unique properties [].

N-(4-((E)-Penta-2, 4-diene-2) oxazole-2-amine) (A1) and N-(4 phenyl oxazole-2- yl)- benzamide (A2)

Compound Description: These oxazole derivatives were synthesized and evaluated for their anti-inflammatory activity []. The compounds were prepared through a series of reactions starting with acetone and urea. Among the synthesized derivatives, A1 exhibited the most potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].

Salicylanilide-based peptidomimetics

Compound Description: This series of compounds, comprising diamides and triamides, was synthesized and evaluated for their antimicrobial and cytotoxic activities []. The study revealed that diamides with bulky and lipophilic substituents exhibited the broadest spectrum of activity against various bacterial species, including MRSA [].

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide tartrate salts

Compound Description: These specific salt forms of a known tyrosine kinase inhibitor (Imatinib) were investigated for their pharmaceutical properties [, ]. Different salt forms can influence a drug's solubility, stability, and bioavailability, potentially improving its therapeutic efficacy [, ].

Bis(azolyl)sulfonamidoacetamides

Compound Description: This class of compounds was synthesized and evaluated for their antimicrobial activity []. Several derivatives exhibited potent activity against both Gram-positive bacteria and fungi, with some showing comparable efficacy to standard antimicrobial agents [].

Properties

Product Name

N-[2-(methylthio)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide

IUPAC Name

N-(2-methylsulfanylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide

Molecular Formula

C18H16N2O3S3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C18H16N2O3S3/c1-24-16-6-3-2-5-15(16)19-18(21)13-8-10-14(11-9-13)20-26(22,23)17-7-4-12-25-17/h2-12,20H,1H3,(H,19,21)

InChI Key

XZJKYMCTDLOGKZ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.